REACTION_CXSMILES
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C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([OH:12])[CH:6]=1)C.[NH2:14][NH2:15]>>[OH:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[CH3:11])[C:4]([NH:14][NH2:15])=[O:3]
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Name
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|
Quantity
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14.42 g
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Type
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reactant
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Smiles
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C(C)OC(C1=CC(=C(C=C1)C)O)=O
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
NN
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CONCENTRATION
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Details
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mixture was concentrated under reduced pressure (high vacuum)
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Name
|
|
Type
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product
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Smiles
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OC=1C=C(C(=O)NN)C=CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |